
2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one is an organic compound with a unique structure that features a pyridine ring attached to a dihydroxyethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one can be achieved through the reaction of 2-pyridinecarboxaldehyde with 2-pyridinemethanol at elevated temperatures (around 140°C) without the need for a catalyst or solvent . The reaction proceeds through a condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and Fehling’s solution.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting their biological availability. Additionally, its hydroxyl groups can participate in hydrogen bonding, influencing its interactions with biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-1-(pyridin-3-yl)ethan-1-one: A related compound with a single hydroxyl group, differing in its reactivity and applications.
1-(Pyridin-3-yl)ethan-1-one: Lacks the hydroxyl groups, resulting in different chemical properties and uses.
Uniqueness: 2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one is unique due to its dual hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C7H7NO3 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
2,2-dihydroxy-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C7H7NO3/c9-6(7(10)11)5-2-1-3-8-4-5/h1-4,7,10-11H |
InChI-Schlüssel |
UPLPQGSLHOTLLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


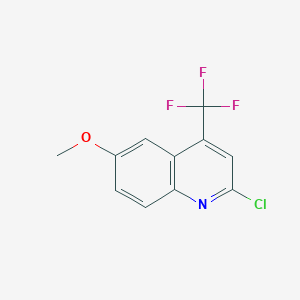
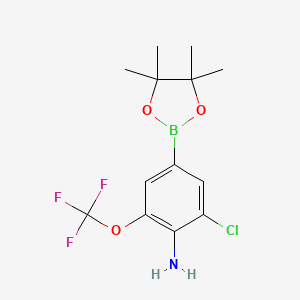
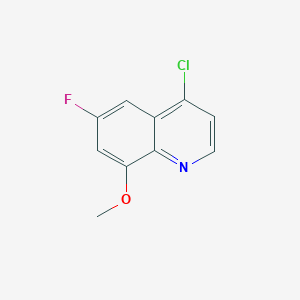
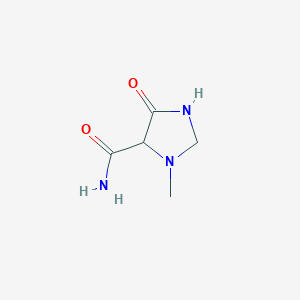
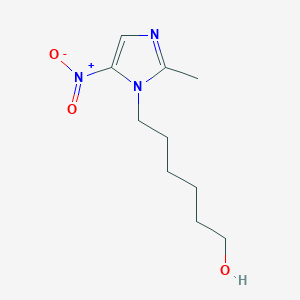
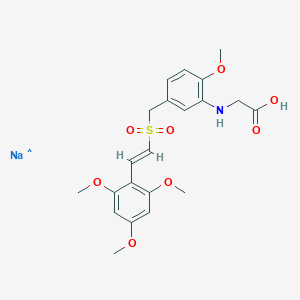
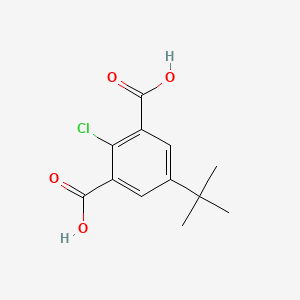
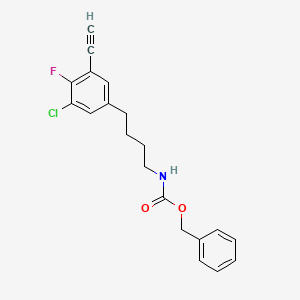
![(1R,2S,3R,13S,20S,22R)-3-(2-chloroethyl)-6,7-dimethoxy-19-(2-phenylacetyl)-14-oxa-10,19-diazahexacyclo[11.9.0.02,10.03,20.04,9.017,22]docosa-4,6,8,16-tetraen-11-one](/img/structure/B15198664.png)
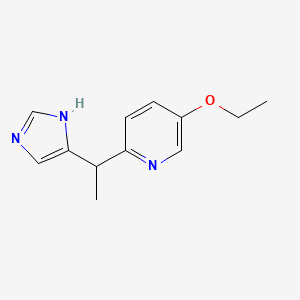
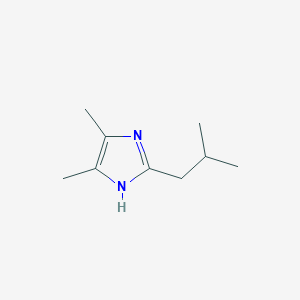
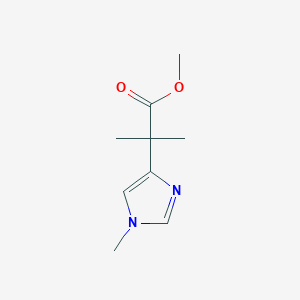
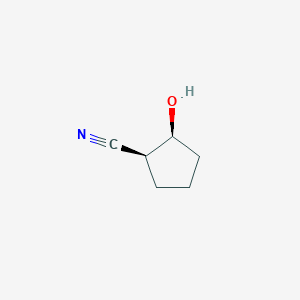
![2'-Bromospiro[cyclopropane-1,9'-fluorene]](/img/structure/B15198677.png)
